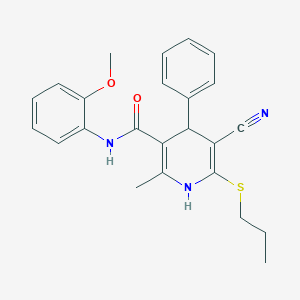
Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its complex structure, which includes an indole core substituted with various functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole core is of interest in the study of biological processes and the development of bioactive molecules.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For example, it may interact with G-protein coupled receptors (GPCRs) or inhibit specific enzymes involved in disease processes .
類似化合物との比較
Similar Compounds
Ethyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate: This compound shares a similar structure but has a benzofuran core instead of an indole core.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents, showing antiviral activity.
Uniqueness
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the indole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
312584-74-0 |
|---|---|
分子式 |
C23H25NO4 |
分子量 |
379.4g/mol |
IUPAC名 |
ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C23H25NO4/c1-6-27-23(26)21-16(5)24(14(2)3)20-12-11-18(13-19(20)21)28-22(25)17-9-7-15(4)8-10-17/h7-14H,6H2,1-5H3 |
InChIキー |
WNOXMOWWCVOMGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C(C)C)C |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B378558.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B378561.png)

![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B378566.png)


![N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}benzamide](/img/structure/B378572.png)
![N-[(E)-2-(3-bromophenyl)-1-(6-chloro-1H-benzimidazol-2-yl)ethenyl]benzamide](/img/structure/B378573.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(4-fluoroanilino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B378575.png)
![N-[1-{[4-(aminosulfonyl)anilino]carbonyl}-2-(4-bromophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B378576.png)
![[2-[(E)-[(4-oxo-5-propyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 3,4-dichlorobenzenesulfonate](/img/structure/B378577.png)

![N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B378580.png)
